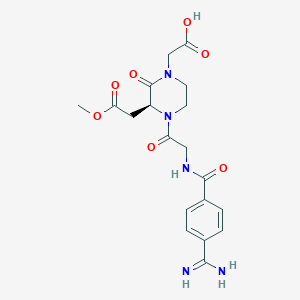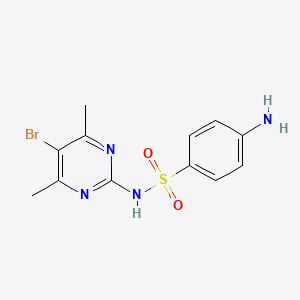
磺胺溴甲嘧啶
描述
磺胺溴甲嘧啶是一种磺胺类抗生素,属于氨基苯磺酰胺类有机化合物。这些化合物含有苯磺酰胺部分,其苯环上连接有胺基。 磺胺溴甲嘧啶主要用于兽医学,用于治疗家禽、猪和牛等动物的细菌感染 .
科学研究应用
磺胺溴甲嘧啶在科学研究中有几个应用,包括:
化学: 用作分析化学中开发新分析方法的参考化合物。
生物学: 研究其抗菌特性及其对细菌生长和代谢的影响。
医学: 研究其在治疗人类细菌感染方面的潜在用途,尽管其主要用途仍然是兽医学。
作用机制
磺胺溴甲嘧啶通过抑制蝶啶和对氨基苯甲酸 (PABA) 酶促转化为二氢叶酸发挥其抗菌作用。这种抑制是通过与二氢叶酸合成酶的竞争性结合而发生的,二氢叶酸合成酶是四氢叶酸 (THF) 合成过程中的一个中间体。 通过阻断这条途径,磺胺溴甲嘧啶阻止了 THF 的形成,而 THF 对细菌 DNA 合成和细胞分裂至关重要 .
生化分析
Biochemical Properties
These are organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring . The specific enzymes, proteins, and other biomolecules that Sulfabromomethazine interacts with are not fully annotated yet .
Cellular Effects
The specific cellular effects of Sulfabromomethazine are not fully annotated yet . It is known that sulfonamides, the class of compounds to which Sulfabromomethazine belongs, have a broad spectrum of antimicrobial action .
Molecular Mechanism
The molecular mechanism of action of Sulfabromomethazine is not fully annotated yet . Sulfonamides, the class of compounds to which Sulfabromomethazine belongs, inhibit the enzymatic conversion of pteridine and p-aminobenzoic acid (PABA) to dihydropteroic acid by competing with PABA for binding to dihydrofolate synthetase .
Temporal Effects in Laboratory Settings
The temporal effects of Sulfabromomethazine in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not fully annotated yet .
Dosage Effects in Animal Models
In most species, standard-use sulfonamides, the class of compounds to which Sulfabromomethazine belongs, are administered every 6 to 24 hours, depending on the drug, to control systemic infections due to susceptible bacteria .
Metabolic Pathways
The metabolic pathways that Sulfabromomethazine is involved in are not fully annotated yet .
Transport and Distribution
The transport and distribution of Sulfabromomethazine within cells and tissues are not fully annotated yet .
Subcellular Localization
The subcellular localization of Sulfabromomethazine and any effects on its activity or function are not fully annotated yet .
准备方法
合成路线和反应条件
磺胺溴甲嘧啶的合成涉及 5-溴-4,6-二甲基嘧啶与 4-氨基苯磺酰胺的反应。该反应通常在受控条件下进行,以确保正确形成磺酰胺键。 该过程可能涉及使用甲醇等溶剂和催化剂来促进反应 .
工业生产方法
磺胺溴甲嘧啶的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用大型反应器和精确控制反应条件,以确保最终产品的高产量和纯度。 然后通过结晶或其他分离技术对化合物进行纯化,以去除任何杂质 .
化学反应分析
反应类型
磺胺溴甲嘧啶会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化,形成不同的氧化产物。
还原: 还原反应可以将磺胺溴甲嘧啶转化为其还原形式。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的亲核试剂。 这些反应通常在受控温度和 pH 值下进行,以确保预期的结果 .
主要形成的产物
这些反应形成的主要产物取决于所用试剂和具体条件。 例如,氧化可能产生亚砜或砜,而取代反应可以产生磺胺溴甲嘧啶的各种取代衍生物 .
相似化合物的比较
类似化合物
磺胺甲嘧啶: 另一种具有类似结构和作用机制的磺胺类抗生素。
磺胺嘧啶: 用于治疗细菌感染,具有类似的磺胺结构。
磺胺嘧啶: 具有类似的化学结构,用于类似的抗菌目的.
独特性
磺胺溴甲嘧啶由于其结构中存在溴原子而具有独特性,这会影响其反应性和药代动力学特性。 这种结构差异可能会导致其抗菌谱和疗效与其他磺胺类药物相比有所不同 .
属性
IUPAC Name |
4-amino-N-(5-bromo-4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O2S/c1-7-11(13)8(2)16-12(15-7)17-20(18,19)10-5-3-9(14)4-6-10/h3-6H,14H2,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXCNODTHBHSIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046857 | |
| Record name | Sulfabromomethazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116-45-0 | |
| Record name | Sulfabromomethazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfabromomethazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfabromomethazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11547 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulfabrom | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfabromomethazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-N-(5-bromo-4,6-dimethyl-2-pyrimidinyl)benzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.766 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFABROMOMETHAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQK2N461KJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Sulfabromomethazine?
A: Sulfabromomethazine, like other sulfonamides, acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for bacterial folic acid synthesis, which is essential for the production of purines and pyrimidines required for DNA and RNA synthesis. By blocking DHPS, Sulfabromomethazine disrupts bacterial growth and replication. [, , ]
Q2: Can you describe the structural characteristics of Sulfabromomethazine?
A: Sulfabromomethazine's molecular formula is C11H11BrN4O2S, and its molecular weight is 355.23 g/mol. While specific spectroscopic data is not provided in the provided research, its structure consists of a benzene ring sulfonamide group with a para-amino group substituted with a brominated pyrimidine ring. [, ]
Q3: How is Sulfabromomethazine typically analyzed in biological samples?
A: Several analytical methods have been employed for Sulfabromomethazine analysis. Gas-liquid chromatography (GLC) coupled with electron capture detection offers high sensitivity for detecting residues in animal tissues like liver, kidney, and muscle. [, ] Thin-layer chromatography (TLC) with fluorescence detection provides a rapid method for quantifying Sulfabromomethazine, even at trace levels, in tissues like pork. [] Both methods require derivatization steps for optimal detection. [, ]
Q4: Is there a risk of developing resistance to Sulfabromomethazine?
A: Yes, the development of resistance to Sulfabromomethazine is a concern. While the provided research does not delve into specific resistance mechanisms, it is known that bacteria can develop resistance to sulfonamides through mutations in the DHPS enzyme, reducing the drug's binding affinity. Additionally, bacteria can acquire resistance genes or employ efflux pumps to expel the drug. Cross-resistance to other sulfonamides is also possible due to their shared mechanism of action. [, ]
Q5: Are there any known toxicity concerns associated with Sulfabromomethazine use?
A: While the provided research doesn't elaborate on specific toxicity data, it's important to note that all medications, including Sulfabromomethazine, can have potential adverse effects. As a sulfonamide, Sulfabromomethazine might cause hypersensitivity reactions in some animals. It's crucial to consult with a veterinarian regarding appropriate usage and potential risks associated with Sulfabromomethazine treatment in animals. [, ]
Q6: Are there alternative treatments to Sulfabromomethazine available?
A: While the provided research doesn't directly compare Sulfabromomethazine to alternative treatments, it's important to acknowledge that various other antibiotics are available for treating bacterial infections in animals. These include other sulfonamides, as well as antibiotics with different mechanisms of action, such as penicillins, tetracyclines, and macrolides. The choice of antibiotic should be based on factors such as the specific bacteria involved, the severity of the infection, and potential resistance patterns. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



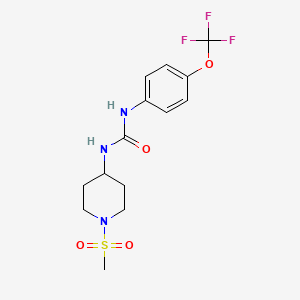

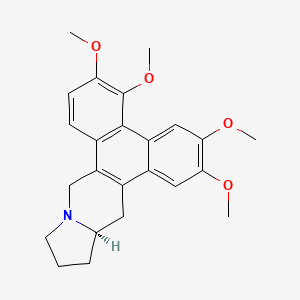
![2-[(4R,5S,6S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;2-hydroxypropanoic acid](/img/structure/B1682566.png)
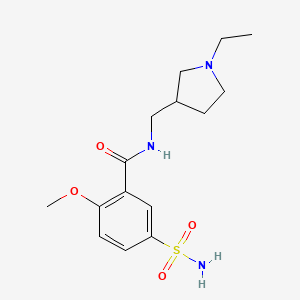

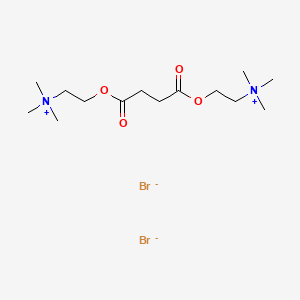
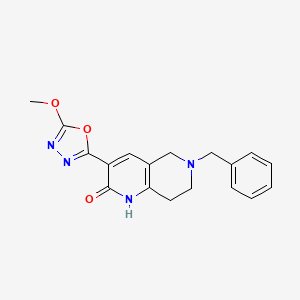
![(2S,3S)-2-(dimethylamino)-N-[(2S)-2-[[(3R,5S)-3-methoxy-1-[(2S)-2-[(2R)-1-methoxy-2-methyl-3-oxo-3-[[(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methylbutanoyl]-3-methylpentanamide](/img/structure/B1682575.png)
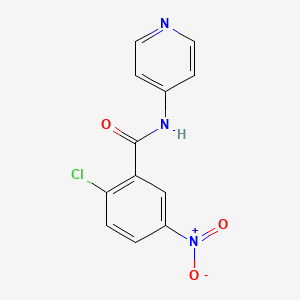
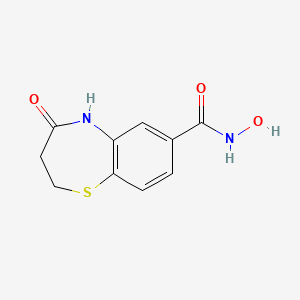
![(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-propylpiperidin-4-one](/img/structure/B1682581.png)
